molecular formula C9H10ClNS B11899740 4-Chloro-2-(cyclobutylthio)pyridine CAS No. 1346707-36-5

4-Chloro-2-(cyclobutylthio)pyridine

Cat. No.: B11899740
CAS No.: 1346707-36-5
M. Wt: 199.70 g/mol
InChI Key: YHHIQCFKVDEDNE-UHFFFAOYSA-N
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Description

4-Chloro-2-(cyclobutylthio)pyridine is an organic compound that belongs to the class of chloropyridines It features a pyridine ring substituted with a chlorine atom at the 4-position and a cyclobutylthio group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(cyclobutylthio)pyridine typically involves the chlorination of a pyridine derivative followed by the introduction of the cyclobutylthio group. One common method involves the reaction of 2-chloropyridine with cyclobutylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(cyclobutylthio)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and an organic solvent.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions include substituted pyridines, sulfoxides, sulfones, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-2-(cyclobutylthio)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(cyclobutylthio)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclobutylthio group can enhance the compound’s binding affinity and selectivity for its target, while the chlorine atom can influence its metabolic stability and solubility .

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine: A simpler analog with a chlorine atom at the 2-position.

    4-Chloropyridine: Similar to 4-Chloro-2-(cyclobutylthio)pyridine but lacks the cyclobutylthio group.

    2-(Cyclobutylthio)pyridine: Lacks the chlorine atom but contains the cyclobutylthio group.

Uniqueness

This compound is unique due to the presence of both the chlorine atom and the cyclobutylthio group, which confer distinct chemical and biological properties

Properties

CAS No.

1346707-36-5

Molecular Formula

C9H10ClNS

Molecular Weight

199.70 g/mol

IUPAC Name

4-chloro-2-cyclobutylsulfanylpyridine

InChI

InChI=1S/C9H10ClNS/c10-7-4-5-11-9(6-7)12-8-2-1-3-8/h4-6,8H,1-3H2

InChI Key

YHHIQCFKVDEDNE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)SC2=NC=CC(=C2)Cl

Origin of Product

United States

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